molecular formula C12H19NO3Si B8026948 Tert-butyldimethyl3-nitrophenoxysilane

Tert-butyldimethyl3-nitrophenoxysilane

Cat. No.: B8026948
M. Wt: 253.37 g/mol
InChI Key: MCSGRWOMRNBFLE-UHFFFAOYSA-N
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Description

Tert-butyldimethyl3-nitrophenoxysilane (CAS 98525-64-5) is a silyl-protected nitroaromatic compound characterized by a tert-butyldimethylsilyl (TBS) group attached to the meta position of a nitrophenoxy moiety. This compound is widely utilized in organic synthesis as a protecting group for alcohols and phenols, leveraging the steric bulk of the TBS group and the electron-withdrawing nitro substituent to enhance stability during reactions. Its synthesis typically involves silylation of 3-nitrophenol using tert-butyldimethylsilyl chloride under basic conditions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

tert-butyl-dimethyl-(3-nitrophenoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSGRWOMRNBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Tert-butyldimethyl3-nitrophenoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyldimethyl3-nitrophenoxysilane involves its ability to interact with various molecular targets through its functional groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s chemical behavior .

Comparison with Similar Compounds

Comparison with Structural Analogs

The chemical and physical properties of tert-butyldimethyl3-nitrophenoxysilane are influenced by its nitro substituent position, silyl group, and aromatic framework. Below is a detailed comparison with closely related compounds:

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Substituent Position Molecular Formula Key Applications/Properties
This compound 98525-64-5 Meta-nitro C₁₂H₁₉NO₃Si Protecting group, intermediate in synthesis
Tert-butyldimethyl2-nitrophenoxysilane 158813-51-5 Ortho-nitro C₁₂H₁₉NO₃Si Lower thermal stability due to steric strain
Tert-butyldimethyl[(6-nitronaphthalen-2-yl)oxy]silane 1881331-55-0 Naphthyl-nitro C₁₆H₁₉NO₃Si Enhanced conjugation, used in photochemistry
Tert-butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane 1881320-91-7 Difluoro-nitro C₁₂H₁₇F₂NO₃Si Increased electrophilicity for SNAr reactions

Key Observations:

  • Substituent Position: The meta-nitro configuration in this compound reduces steric hindrance compared to the ortho-nitro analog (CAS 158813-51-5), which faces destabilization due to proximity between the nitro and silyl groups .
  • Aromatic System : The naphthyl derivative (CAS 1881331-55-0) exhibits extended conjugation, making it suitable for applications in light-sensitive reactions, whereas the phenyl-based compounds are preferred for standard protection/deprotection workflows .
  • Electron-Withdrawing Effects: Fluorine substitution in CAS 1881320-91-7 enhances the nitro group's electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, a property less pronounced in the non-fluorinated analogs .

Reactivity and Stability

  • Thermal Stability : Meta-nitro derivatives (e.g., CAS 98525-64-5) demonstrate higher thermal stability than ortho-nitro analogs due to reduced steric clash. For instance, ortho-nitro compounds decompose at ~120°C, while meta-nitro analogs remain stable up to 150°C .
  • Acid/Base Resistance: The TBS group in this compound provides robust protection against mild acidic and basic conditions, comparable to other TBS ethers. However, the nitro group slightly reduces hydrolysis resistance compared to non-nitro silyl ethers like tert-butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3) .

Case Studies

  • Pharmaceutical Intermediates: this compound has been employed in the synthesis of indole derivatives, where its nitro group serves as a precursor for amine functionalities in drug candidates .

Limitations

  • Solubility Issues : Bulky substituents, such as the naphthyl group, reduce solubility in polar solvents, limiting their use in aqueous-phase reactions .
  • Synthetic Complexity: Fluorinated derivatives (e.g., CAS 1881320-91-7) require stringent reaction conditions, increasing production costs compared to non-fluorinated nitro-silanes .

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